N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-10-4-3-5-12(6-10)9-24(20,21)16-8-14-17-15(19-23-14)13-7-11(2)22-18-13/h3-7,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPJZBCZPDRGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Isoxazole ring : Known for its diverse biological activities.
- Oxadiazole ring : Associated with various pharmacological effects.
- Methanesulfonamide group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 298.302 g/mol. The purity of synthesized compounds typically reaches around 95%, making them suitable for biological assays.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors involved in critical biochemical pathways. The unique combination of the isoxazole and oxadiazole rings suggests potential binding affinities that may influence cellular signaling and metabolic processes .
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | A549 | 2.41 | Cell cycle arrest at G0-G1 phase |
| Reference | Doxorubicin | 0.12 – 2.78 | Standard chemotherapeutic agent |
These studies highlight the potential of oxadiazole derivatives as effective anticancer agents, with some exhibiting greater potency than traditional drugs like doxorubicin .
Anti-inflammatory Properties
In addition to anticancer activities, compounds within the isoxazole family are recognized for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines .
Case Studies
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of N-substituted oxadiazole derivatives on human cancer cell lines. The results indicated that varying the substituents on the oxadiazole ring significantly affected cytotoxicity profiles, suggesting a structure–activity relationship that could guide future drug design .
Case Study 2: In Vivo Studies
In vivo models demonstrated that similar compounds could reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. These findings underscore the therapeutic potential of targeting specific molecular pathways with oxadiazole derivatives .
Future Directions
The ongoing research into the biological activity of this compound suggests that further investigations are warranted to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on:
- Mechanistic studies to clarify how this compound interacts with cellular targets.
- Optimization of chemical structure to enhance potency and selectivity.
- Clinical trials to assess safety and efficacy in humans.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Heterocycle Diversity : The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in , which alters ring strain and electronic properties. Benzo[d]isoxazole () and thiazole () cores further highlight variability in aromaticity and hydrogen-bonding capacity.
- The indole group in may confer serotonin receptor affinity, unlike the methylisoxazole in the target compound .
Comparison :
- Shared Steps : Both the target compound and ’s analog employ sulfonylation with sulfonyl chlorides, suggesting similar reactivity of the amine intermediates.
- Divergent Cyclization : The 1,2,4-oxadiazole in the target compound likely requires nitrile oxide cycloaddition or amidoxime dehydration, whereas 1,3,4-oxadiazoles () form via thiosemicarbazide cyclization .
Pharmacological Implications
- Enzyme Inhibition : The sulfonamide group is a hallmark of carbonic anhydrase or protease inhibitors. The m-tolyl group may enhance selectivity over simpler aryl groups.
- Metabolic Stability : The 5-methylisoxazole and oxadiazole rings resist oxidative metabolism compared to indole () or thiazole () systems.
- Target Specificity : Unlike indole-containing analogs (), the target compound’s isoxazole may favor kinase or PDE inhibition due to its smaller, rigid structure .
Q & A
Q. What are the key structural features of this compound that influence its pharmacological profile?
The compound’s pharmacological profile is influenced by its nitrogen-rich heterocycles (isoxazole and 1,2,4-oxadiazole rings) and the sulfonamide group. These features enhance solubility, bioavailability, and target-binding affinity compared to simpler analogs. The 5-methylisoxazole moiety may contribute to neuroprotective effects, while the sulfonamide group facilitates interactions with enzymes like carbonic anhydrases or proteases .
Q. What standard synthetic routes are used to prepare this compound?
A typical synthesis involves:
Isoxazole ring formation : Condensation of hydroxylamine with a β-diketone precursor.
Oxadiazole cyclization : Reaction of a nitrile intermediate with hydroxylamine under reflux.
Sulfonamide coupling : Using methanesulfonyl chloride in a polar solvent (e.g., DMF) with a base like triethylamine .
Reaction conditions (temperature, solvent, catalyst) are critical for yield optimization (see table below).
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Isoxazole formation | NH2OH·HCl, EtOH, 80°C | 60-75% | Byproduct formation due to competing reactions |
| Oxadiazole cyclization | NH2OH, KOH, DMF, 100°C | 50-65% | Sensitivity to moisture |
| Sulfonamide coupling | MsCl, Et3N, DCM, RT | 70-85% | Purification of polar byproducts |
Advanced Research Questions
Q. How can contradictory data on its enzyme inhibition efficacy be resolved?
Conflicting results may arise from assay variability (e.g., buffer pH, substrate concentration) or off-target effects. To resolve this:
- Cross-validate assays : Use orthogonal methods (e.g., fluorescence-based vs. calorimetric assays).
- Structural analysis : Perform X-ray crystallography or molecular docking to confirm binding modes .
- Control experiments : Test against enzyme isoforms or mutants to rule out nonspecific interactions .
Q. What strategies optimize its metabolic stability without compromising activity?
- Isotopic labeling : Replace labile hydrogen atoms with deuterium to slow CYP450-mediated degradation.
- Prodrug design : Mask the sulfonamide group with a cleavable moiety (e.g., ester) to improve oral bioavailability.
- Structure-activity relationship (SAR) studies : Modify the oxadiazole methyl group to block metabolic hotspots .
Q. How does its binding mechanism differ from structurally related sulfonamide derivatives?
Compared to analogs like N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, this compound’s 1,2,4-oxadiazole ring introduces steric and electronic effects that alter target selectivity. For example:
- Hydrogen bonding : The oxadiazole’s nitrogen atoms form stronger interactions with catalytic lysine residues in enzyme active sites.
- Lipophilicity : The m-tolyl group enhances membrane permeability, as shown in logP comparisons (see table below) .
| Compound | logP | Target Affinity (IC50) | Key Structural Difference |
|---|---|---|---|
| Target Compound | 2.1 | 12 nM (Carbonic Anhydrase IX) | Oxadiazole-methyl linkage |
| N-(3-Methoxyphenyl)-3,5-dimethyl-oxazole-4-sulfonamide | 1.8 | 45 nM | Oxazole ring without oxadiazole |
Methodological Guidance
Q. What in vitro/in vivo models are recommended for evaluating its anti-inflammatory potential?
- In vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages; COX-2 inhibition assays.
- In vivo : Carrageenan-induced rat paw edema model; monitor IL-6 and CRP levels .
- Control : Compare with celecoxib or indomethacin to benchmark potency .
Q. How can reaction yields be improved during scale-up synthesis?
- Ultrasound-assisted synthesis : Reduces reaction time by 40% and improves oxadiazole cyclization yields to >80% .
- Solvent optimization : Replace DMF with acetonitrile to minimize side reactions during sulfonamide coupling .
- Catalyst screening : Test Pd/C or Ni-based catalysts for selective deprotection steps .
Q. What analytical techniques are critical for characterizing its stability under physiological conditions?
- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma.
- NMR stability studies : Monitor structural integrity at 37°C over 24 hours.
- DSC/TGA : Assess thermal stability and crystallinity changes .
Data Interpretation Challenges
Q. How to address discrepancies between computational docking predictions and experimental binding data?
- Refine force fields : Use quantum mechanics/molecular mechanics (QM/MM) to improve docking accuracy.
- Solvent effects : Incorporate explicit water molecules in simulations to account for hydrophobic interactions.
- Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics .
Q. What metrics should guide SAR studies for this compound?
- Pharmacokinetic parameters : AUC, Cmax, and t1/2 in rodent models.
- Selectivity ratios : Compare IC50 values for primary vs. off-target enzymes.
- Crystallographic data : Resolution of ligand-target complexes to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
